Fluprostenol methyl ester is a synthetic analog of prostaglandin F2α (PGF2α) []. It functions as a potent agonist at prostanoid FP receptors []. This compound is widely employed in scientific research to investigate the physiological roles of FP receptors and the potential therapeutic applications of targeting these receptors.
Fluprostenol methyl ester is synthesized from natural prostaglandins, particularly those derived from arachidonic acid. Prostaglandins are classified based on their structure and biological function, with Fluprostenol methyl ester belonging to the category of F-series prostaglandins. These compounds are characterized by their cyclopentane ring structure and diverse functional groups that confer specific biological activities.
The synthesis of Fluprostenol methyl ester typically involves several steps, often starting from simpler prostaglandin precursors. One efficient method includes the following steps:
This method is advantageous due to its relatively straightforward approach and high yield of the desired compound.
Fluprostenol methyl ester has a complex molecular structure characterized by its cyclopentane core and various functional groups including hydroxyl (-OH) and carboxyl (-COOH) groups. The molecular formula is , with a molecular weight of approximately 398.51 g/mol.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to confirm the structure and purity of Fluprostenol methyl ester.
Fluprostenol methyl ester participates in various chemical reactions typical for prostaglandins, including:
These reactions can be utilized to modify the compound for enhanced biological activity or stability.
Fluprostenol methyl ester acts primarily through its interaction with the prostaglandin F receptor (FP receptor). Upon binding, it triggers a cascade of intracellular signaling pathways that lead to physiological effects such as:
The mechanism involves G-protein coupled receptor activation, leading to increased intracellular calcium levels and subsequent muscle contraction or relaxation depending on the tissue type.
Fluprostenol methyl ester exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations.
Fluprostenol methyl ester has significant applications in both research and clinical settings:
Fluprostenol methyl ester is a synthetic prostaglandin analog with the systematic molecular formula C₂₄H₃₁F₃O₆ and a molecular weight of 472.5 g/mol [1] [3]. This structure features a methyl ester moiety (–COOCH₃) at the C1-carboxyl position, distinguishing it from the free acid form (fluprostenol). The compound incorporates a trifluoromethylphenoxy group at the ω-end of the aliphatic chain, enhancing its lipophilicity and receptor-binding specificity compared to endogenous prostaglandins [6].
As a methyl ester prodrug, fluprostenol methyl ester exhibits enhanced lipid solubility relative to its parent acid. It is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but shows limited solubility in aqueous matrices [3]. The ester bond confers pH-dependent stability, with optimal hydrolysis resistance at neutral pH. Storage recommendations typically specify –20°C under inert gas to prevent ester hydrolysis or oxidation of labile allylic alcohol groups [3].
Fluprostenol methyl ester is classified as a Dangerous Good (Hazard Class 6.1) under international transport regulations (e.g., IATA/ADR) due to its bioactive nature [1] [4]. Shipments require specialized packaging, hazard labeling, and documentation. This classification necessitates additional handling fees and compliance with biocontainment protocols during logistics operations [1].
The methyl ester serves as a prototype for prostaglandin prodrug optimization. Hydrolysis by corneal esterases converts it to the pharmacologically active acid, analogous to the FDA-approved prodrug travoprost (fluprostenol isopropyl ester) [1] [5]. Structural comparisons highlight how ester chain length (methyl vs. isopropyl) modulates:
Table 2: Fluprostenol Ester Derivatives
Ester Form | Structural Feature | Primary Use |
---|---|---|
Methyl ester | –COOCH₃ | Research standard |
Isopropyl ester | –COOCH(CH₃)₂ | Ophthalmic drug (Travoprost) |
Fluprostenol methyl ester belongs to the F-series prostaglandins, characterized by:
"For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" [1].
Table 3: Commercial Specifications
Supplier | Catalog Number | Purity | Pack Size |
---|---|---|---|
Santa Cruz Biotechnology | sc-205328 | Not specified | 1 mg, 5 mg |
MedChemExpress | HY-118624 | Not specified | 1 mg, 5 mg, 10 mg |
Note: Purity data requires lot-specific Certificates of Analysis (CoA) per supplier policies [1] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7